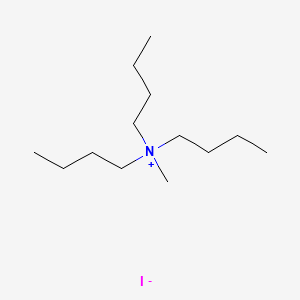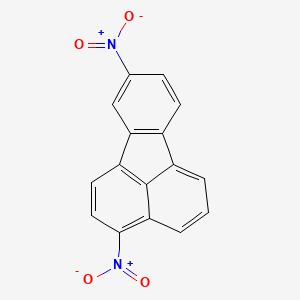
3,9-Dinitrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dinitrofluoranthene is a nitronaphthalene.
Applications De Recherche Scientifique
Mutagenicity and Gene Mutation : DNF, particularly the 3,9 isomer, has been studied for its potential to induce DNA damage and mutagenicity. Research by Nakagawa et al. (1987) showed that 3,9-DNF could induce DNA-damaging activity and result in frameshift-type mutations in Salmonella typhimurium strains, indicating its powerful mutagenic properties (Nakagawa et al., 1987).
Carcinogenicity Studies : Studies have explored the carcinogenic potential of DNF isomers. Horikawa et al. (1991) found that 3,9-DNF, when implanted into rat lungs, resulted in a high incidence of lung tumors, suggesting its significant carcinogenic potential (Horikawa et al., 1991).
Tumorigenicity in Rats : Research on the tumorigenicity of DNF in rats by Tokiwa et al. (1987) demonstrated that both 3,7- and 3,9-DNF could induce tumors at the injection site in rats, with the majority classified as malignant fibrous histiocytoma (Tokiwa et al., 1987).
Environmental Chemistry and Analytical Methods : Inazu et al. (1996) studied the formation of mutagenic nitrofluoranthenes, including DNF, in various chemical reactions, highlighting the environmental chemistry aspect of these compounds (Inazu et al., 1996). Additionally, Hasei et al. (2014) developed an analytical method for detecting DNF in environmental samples, demonstrating its application in environmental monitoring (Hasei et al., 2014).
Metabolism Studies : The metabolism of nitrofluoranthenes, including 3,9-DNF, in rat lung subcellular fractions was investigated by Mitchell et al. (1993), providing insights into the metabolic pathways and activation processes of these compounds (Mitchell et al., 1993).
Chromosomal Aberration Test : Matsuoka et al. (1993) conducted chromosomal aberration tests using Chinese hamster cell lines with DNFs, contributing to genetic toxicity studies of these compounds (Matsuoka et al., 1993).
Propriétés
Numéro CAS |
22506-53-2 |
|---|---|
Nom du produit |
3,9-Dinitrofluoranthene |
Formule moléculaire |
C16H8N2O4 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
3,9-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)9-4-5-10-11-2-1-3-13-15(18(21)22)7-6-12(16(11)13)14(10)8-9/h1-8H |
Clé InChI |
FGDKXSJXYFAHHH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Color/Form |
Yellow needles |
melting_point |
222-224 °C |
Autres numéros CAS |
22506-53-2 |
Pictogrammes |
Health Hazard |
Synonymes |
3,9-dinitrofluoranthene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



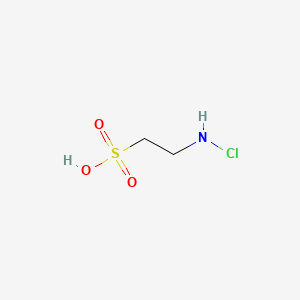
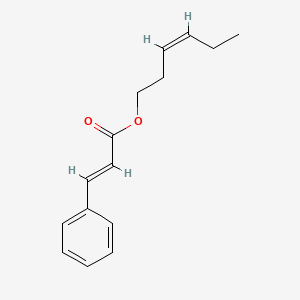
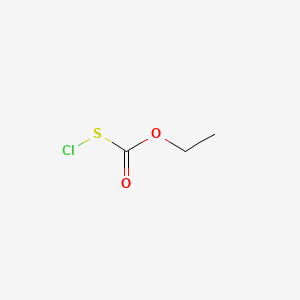

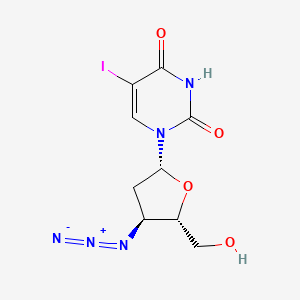

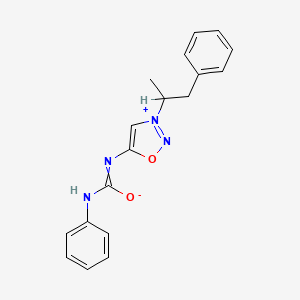
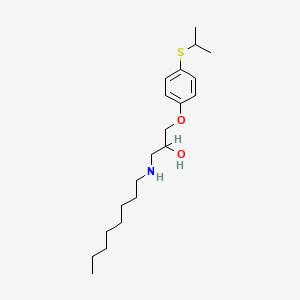
![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)
